(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15811299
InChI: InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13-,14-/m1/s1
SMILES:
Molecular Formula: C14H16N2
Molecular Weight: 212.29 g/mol

(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile

CAS No.:

Cat. No.: VC15811299

Molecular Formula: C14H16N2

Molecular Weight: 212.29 g/mol

* For research use only. Not for human or veterinary use.

(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile -

Specification

Molecular Formula C14H16N2
Molecular Weight 212.29 g/mol
IUPAC Name (1R,4S,7R)-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile
Standard InChI InChI=1S/C14H16N2/c15-8-13-12-6-7-14(13)16(10-12)9-11-4-2-1-3-5-11/h1-5,12-14H,6-7,9-10H2/t12-,13-,14-/m1/s1
Standard InChI Key DMTKPZZTUOSAFQ-MGPQQGTHSA-N
Isomeric SMILES C1C[C@@H]2[C@@H]([C@H]1CN2CC3=CC=CC=C3)C#N
Canonical SMILES C1CC2C(C1CN2CC3=CC=CC=C3)C#N

Introduction

(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile is a complex organic compound belonging to the azabicyclo family. It features a unique bicyclic structure with a nitrogen atom integrated into the framework, which is significant in medicinal chemistry due to its potential biological activity. The compound includes a benzyl group and a carbonitrile functional group, contributing to its reactivity and potential applications in pharmaceuticals.

Synthesis and Purification

The synthesis of (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile involves multi-step organic reactions, including cyclization and functional group transformations. The process requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like chromatography are used for the purification of intermediates and final products.

Biological Activities and Potential Applications

Research indicates that compounds within the azabicyclo family exhibit notable biological activities, particularly as potential therapeutic agents. (1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrile has been studied for its interactions with neurotransmitter systems and may possess analgesic or anti-inflammatory properties. Its structural similarity to known pharmacophores suggests potential efficacy in treating neurological disorders.

Comparison with Similar Compounds

Compound NameMolecular FormulaKey Features
(1R,4S,7R)-rel-2-benzyl-2-azabicyclo[2.2.1]heptane-7-carbonitrileNot specifiedCarbonitrile group, potential analgesic/anti-inflammatory properties
2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane-6-carbonitrileNot specifiedContains bromine; potential for enhanced reactivity
3-benzyl-3-azabicyclo[2.2.1]heptaneNot specifiedLacks carbonitrile; different biological profile
(1R,4S)-rel-tert-butyl 2-hydroxy-7-azabicyclo[2.2.1]heptaneNot specifiedHydroxyl group present; alters solubility and activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator